Sodium 4-cyano-2-fluorobenzenesulfinate
Description
Historical Development and Evolution of Arylsulfinate Reagents
The use of sulfinic acid salts for creating alkyl sulfones through reactions with alkyl halides has been a known method for over three-quarters of a century. researchgate.net Initially, the application of these reagents was somewhat limited. However, substantial progress over the last few decades has seen them emerge as highly adaptable tools in a chemist's arsenal. rsc.org
Historically, the synthesis of arylsulfinate salts often started from corresponding sulfonyl chlorides, which are inexpensive and readily available. rsc.org A common preparation method involves the reduction of a sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate. researchgate.net While effective, this classical approach can have limitations regarding functional group tolerance. rsc.org
The evolution of organic synthesis has driven the development of new methods to prepare these salts. Modern techniques can form arylsulfinates from a variety of prefunctionalized arenes, including aryl halides, aryl boronic acids, and Grignard reagents, often using sulfur dioxide surrogates like DABSO (the adduct of SO₂ with DABCO). acs.orgnih.gov This has significantly broadened the scope and accessibility of structurally diverse arylsulfinate reagents.
Strategic Role of Functionalized Arylsulfinate Salts as Versatile Synthetic Building Blocks
Functionalized arylsulfinate salts are esteemed for their multifaceted roles as synthetic building blocks. Depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents. rsc.org This versatility allows them to be crucial partners in the construction of three main types of chemical bonds: rsc.org
S–S bonds: for the synthesis of thiosulfonates.
N–S bonds: to generate sulfonamides.
C–S bonds: to form sulfides and sulfones, including important subclasses like vinyl sulfones and allylic sulfones. rsc.org
The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. researchgate.net The reaction at the sulfur atom is particularly valuable for synthesizing sulfones, a common structural motif in pharmaceuticals and agrochemicals. researchgate.netnih.gov The development of palladium-catalyzed cross-coupling reactions has further expanded their utility, enabling the formation of C–S bonds under mild, base-free conditions. researchgate.netconcordia.ca
Below is an interactive data table summarizing the key transformations involving arylsulfinate salts.
Significance of Cyano- and Fluoro-Substituted Benzenesulfinates in Targeted Synthesis
The presence of specific functional groups, such as cyano (–C≡N) and fluoro (–F) substituents, on the aromatic ring of a benzenesulfinate (B1229208) salt imparts unique properties that are highly valuable in targeted synthesis.
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The introduction of fluorine can alter the electronic properties of a molecule and improve its pharmacokinetic profile. nih.gov In the context of a benzenesulfinate, a fluoro-substituent can influence the reactivity of the sulfinate group and provide a site for further synthetic modification or interaction with biological targets. researchgate.net
The cyano group is an exceptionally versatile functional group in organic synthesis. researchgate.net It serves as a valuable precursor that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, aldehydes, and various nitrogen-containing heterocycles. beilstein-journals.org Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.
Therefore, a molecule like Sodium 4-cyano-2-fluorobenzenesulfinate , which combines these features, represents a highly strategic building block. It offers the inherent reactivity of the arylsulfinate salt for forming sulfur-containing compounds, while the fluoro-substituent provides a means to modulate biological properties, and the cyano group acts as a synthetic handle for extensive further derivatization. This combination makes such compounds particularly useful for the synthesis of complex, highly functionalized molecules targeted for applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H3FNNaO2S |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
sodium;4-cyano-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H4FNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
AMNDDHFXCZKVOP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 4 Cyano 2 Fluorobenzenesulfinate
Direct Synthesis Routes to Sodium 4-cyano-2-fluorobenzenesulfinate Precursors
The synthesis of the precursors to this compound primarily involves the introduction of a sulfinate functional group onto a halogenated benzonitrile (B105546) ring. Key methodologies include direct sulfination, reduction of sulfonyl chlorides, and reactions involving sulfur dioxide surrogates.
Sulfination of Halogenated Benzonitriles
The direct sulfination of halogenated benzonitriles, such as 3,4-difluorobenzonitrile, serves as a foundational route. This process involves the nucleophilic substitution of a halogen atom on the aromatic ring with a sulfinating agent. The reactivity of the halogen is a critical factor, with fluorine atoms often being susceptible to displacement due to the electron-withdrawing nature of the adjacent cyano group. For instance, the synthesis of a related compound, 4-(4-Cyano-2-fluoro-phenoxy)phenyl 4-methyl-benzene-sulfonate, originates from 3,4-difluorobenzonitrile, highlighting the reactivity of this class of precursors. nih.gov Another relevant starting material is 3-fluoro-4-methylbenzonitrile, which can be halogenated to introduce a reactive site for subsequent sulfination. google.com
A method for synthesizing 4-chloro-2-cyanobenzene sulfonyl chloride, a direct precursor, starts with 2-fluoro-5-chlorobenzonitrile. google.com This raw material undergoes reaction with sodium sulfide (B99878) nonahydrate, followed by oxidation, to yield the sulfonyl chloride, which can then be reduced to the target sulfinate. google.com This route avoids potentially hazardous diazotization reactions, enhancing production safety. google.com
Table 1: Key Halogenated Benzonitrile Precursors
| Precursor Compound | Relevance to Synthesis |
|---|---|
| 3,4-difluorobenzonitrile | Starting material for related fluorinated cyano-aromatic compounds. nih.gov |
| 3-fluoro-4-methylbenzonitrile | Can be brominated to form 4-bromomethyl-3-fluorobenzonitrile, a key intermediate. google.com |
Reductive Sulfination of Sulfonyl Chlorides
A prevalent and industrially significant method for preparing sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. researchgate.netnih.gov This two-step process is a common strategy for producing a wide array of sodium sulfinates. researchgate.net The precursor, 4-cyano-2-fluorobenzenesulfonyl chloride, can be synthesized and subsequently reduced to form this compound.
Various reducing agents can be employed for this transformation. A common method involves using sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution at elevated temperatures (70–80 °C). nih.gov Another established protocol uses zinc dust with sodium carbonate in water. nih.gov A patented process describes the reduction of a sulfonyl chloride with sodium sulfite or sodium hydrogensulfite in the presence of disodium (B8443419) hydrogenphosphate, which can be applied to aryl sulfonyl chlorides. google.com
Table 2: Comparison of Reducing Agents for Sulfonyl Chlorides
| Reducing System | Reagents | Typical Conditions |
|---|---|---|
| Sulfite Reduction | Sodium sulfite (Na₂SO₃), Sodium bicarbonate | Water, 70-80 °C nih.gov |
| Zinc Reduction | Zinc dust, Sodium carbonate | Water nih.gov |
The synthesis of the required 4-cyano-2-fluorobenzenesulfonyl chloride precursor can be achieved through various means. One approach involves the oxidative chlorination of the corresponding thiol. Heteroaromatic thiols, for example, can be oxidized to sulfonyl chlorides at low temperatures using aqueous sodium hypochlorite, a method that avoids the use of chlorine gas. researchgate.net
Aryl Halide Reactivity with SO₂ Surrogates
To circumvent the challenges of handling gaseous sulfur dioxide, stable and easy-to-handle SO₂ surrogates have been developed for the synthesis of sulfinates. baranlab.org These reagents facilitate the insertion of an SO₂ group into an aryl-metal bond. A prominent surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov
The general procedure involves the in situ generation of an organometallic reagent, such as an aryl magnesium or aryl lithium compound, from an aryl halide (e.g., 4-bromo-3-fluorobenzonitrile). This organometallic intermediate is then trapped with DABSO. nih.gov A subsequent aqueous workup with a base like sodium carbonate yields the desired sodium arylsulfinate. nih.gov This method is valued for its good to high yields and applicability to a range of aryl and heteroaryl bromides. nih.gov Other SO₂ surrogates used in multicomponent reactions include inorganic sulfites like potassium metabisulfite (B1197395) (K₂S₂O₅) or sodium metabisulfite (Na₂S₂O₅), and Rongalite (sodium hydroxymethanesulfinate). baranlab.orgbohrium.com
Green Chemistry Approaches and Sustainable Synthesis Considerations
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce environmental impact through greener processes. uran.ua
Solvent-Free or Aqueous Media Reactions
Conducting reactions in aqueous media or under solvent-free conditions represents a significant step towards green synthesis. The reduction of sulfonyl chlorides to sodium sulfinates is often performed in water, which is an environmentally benign solvent. nih.govgoogle.com For example, the reduction using zinc/sodium carbonate or sodium sulfite is typically carried out in an aqueous environment. nih.gov
Solvent-free reaction conditions (SFRC) are also being explored for various transformations. For instance, the electrophilic fluorination of certain organic compounds has been achieved efficiently under solvent-free conditions, which simplifies product isolation and reduces waste. researchgate.net While not directly documented for this compound synthesis, these principles are applicable. The use of aqueous media for sulfinate synthesis aligns well with green chemistry goals by replacing volatile organic solvents. google.com
Catalyst and Reagent Recycling Strategies
The development of recyclable catalysts and reagents is a cornerstone of sustainable chemistry. In the context of sulfinate synthesis, particularly from aryl halides, the catalysts used in cross-coupling reactions are candidates for recycling. While the primary methods discussed for sulfinate synthesis are often stoichiometric, related processes for creating precursors can be catalytic.
Flow chemistry offers a promising platform for improving the sustainability of chemical syntheses, including those involving organometallic reagents. researchgate.net Continuous flow processes can enhance safety, improve reaction control, and facilitate the integration of workup and purification steps, potentially allowing for more efficient use and recycling of reagents and solvents. researchgate.net Although specific applications to this compound are not detailed in the provided sources, the adoption of flow technology for the synthesis of its organometallic precursors is a viable green strategy. researchgate.net
Mechanistic Investigations and Reactivity Profiles of Sodium 4 Cyano 2 Fluorobenzenesulfinate
Pathways of Sulfur Dioxide Extrusion from Benzenesulfinates
The extrusion of sulfur dioxide (SO₂) from benzenesulfinate (B1229208) derivatives is a key transformation that underscores their synthetic utility, particularly in the formation of new carbon-carbon bonds. While the direct thermal or photochemical extrusion of SO₂ from sodium arenesulfinates to generate aryl radicals is not a commonly observed pathway, this transformation is well-established within the context of transition metal catalysis.
Palladium-catalyzed desulfinative cross-coupling reactions represent a primary example of a process involving SO₂ extrusion from arenesulfinates. nih.govresearchgate.net In these reactions, a sodium arenesulfinate couples with an aryl halide or triflate to form a biaryl product. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation-like step with the sodium arenesulfinate. This step forms an aryl palladium(II) sulfinate intermediate. acs.org Subsequent reductive elimination from this intermediate is proposed to proceed with the extrusion of sulfur dioxide, yielding the biaryl product and regenerating the active Pd(0) catalyst. acs.org The precise mechanism of SO₂ loss from the palladium complex is a critical step that facilitates the carbon-carbon bond formation.
A conceptually related, though mechanistically distinct, reaction involving SO₂ extrusion is the Ramberg–Bäcklund reaction. wikipedia.org This reaction converts α-halo sulfones into alkenes through the action of a strong base. The process involves the formation of an unstable three-membered cyclic sulfone intermediate (episulfone), which then decomposes via a concerted cheletropic extrusion to release SO₂ and form the alkene. wikipedia.org While this reaction begins with a sulfone rather than a sulfinate, it provides a fundamental example of SO₂ extrusion from an organosulfur compound.
Generation and Reactivity of Aryl and Sulfonyl Radicals
Sodium arenesulfinates are versatile precursors for the generation of both aryl and sulfonyl radicals, depending on the reaction conditions. rsc.orgresearchgate.net The formation of sulfonyl radicals via single-electron oxidation is the more common and well-documented pathway. rsc.org However, under specific catalytic conditions, arenesulfinates can also serve as precursors to aryl radicals through desulfinative processes. nih.gov
Photoredox-Catalyzed Radical Generation
Visible-light photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions. rsc.org Sodium arenesulfinates are excellent precursors for sulfonyl radicals in such systems. nih.govcam.ac.uk In a typical mechanism, a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant (or reductant). An excited photocatalyst can oxidize the arenesulfinate anion to generate a sulfonyl radical (ArSO₂•).
This process has been utilized in a variety of synthetic transformations. For instance, photoredox-generated sulfonyl radicals readily participate in addition reactions with electron-deficient olefins, leading to the formation of new carbon-sulfur bonds and functionalized sulfones. nih.govcam.ac.uk
While the photoredox-catalyzed generation of sulfonyl radicals from sodium sulfinates is well-established, the generation of aryl radicals via SO₂ extrusion is less common. A hypothetical pathway could involve a two-electron oxidation of the sulfinate, or oxidation of the initially formed sulfonyl radical, to an unstable sulfonyl cation that loses SO₂. Alternatively, a concerted single-electron transfer and S-C bond cleavage could lead directly to the aryl radical and SO₂, though this pathway is not widely documented for sulfinates in photoredox catalysis.
Transition Metal-Mediated Radical Pathways
Transition metals, particularly palladium, are pivotal in mediating reactions of arenesulfinates that involve the cleavage of the carbon-sulfur bond. researchgate.net As discussed, the palladium-catalyzed desulfinative cross-coupling of sodium arenesulfinates with aryl halides is a robust method for biaryl synthesis. nih.govacs.org The mechanism is generally considered to proceed through organometallic intermediates within a Pd(0)/Pd(II) catalytic cycle. While this process achieves the net result of aryl radical precursor reactivity, it typically does not involve the generation of free aryl radicals that diffuse into the bulk solution.
However, radical pathways can be involved in other transition-metal-mediated reactions. For example, copper salts can catalyze the generation of sulfonyl radicals from sodium sulfinates, which can then be used in subsequent reactions like electrophilic amination. rsc.org Some reports also describe the thermal generation of aryl radicals from other organometallic compounds, such as triarylbismuthines, in processes that can be initiated by air (oxygen), obviating the need for transition metals or light. nih.gov This suggests that under specific thermal conditions, a metal could potentially initiate a single-electron transfer to generate a radical from the sulfinate.
Table 1: Comparison of Radical Generation Pathways from Arenesulfinates
| Pathway | Catalyst/Conditions | Primary Radical Generated | Key Intermediate | Subsequent Reaction Example |
| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., Ir, Ru) | Sulfonyl Radical (ArSO₂•) | Excited Photocatalyst | Addition to Alkenes cam.ac.uk |
| Transition Metal Catalysis | Pd(0) Catalyst | (Aryl Group Transferred) | Aryl-Pd(II) Complex | Cross-coupling with Aryl Halides acs.org |
| Transition Metal Catalysis | Cu(I)/Cu(II) Salts | Sulfonyl Radical (ArSO₂•) | Cu(I)-Sulfinate Complex | Electrophilic Amination rsc.org |
Formation and Fate of 4-cyano-2-fluorophenyl Radicals
Assuming the 4-cyano-2-fluorophenyl radical can be generated from Sodium 4-cyano-2-fluorobenzenesulfinate via a desulfinative pathway, its reactivity would be governed by the electronic properties of its substituents and the general behavior of aryl radicals. researchgate.netbohrium.com Both the cyano and fluoro groups are electron-withdrawing, which makes the radical electrophilic in nature.
The potential fates of this radical include:
Addition to π-Systems: Aryl radicals readily add to alkenes, alkynes, and arenes. The electrophilic nature of the 4-cyano-2-fluorophenyl radical would make it particularly reactive toward electron-rich π-systems.
Hydrogen Atom Abstraction (HAT): The radical could abstract a hydrogen atom from a suitable donor molecule to form 4-cyano-2-fluorobenzene.
Coupling Reactions: In the context of transition metal catalysis, this aryl moiety would likely be bound to a metal center and undergo reductive elimination rather than exist as a free radical. If formed freely, it could potentially dimerize or react with other radical species in the medium. The cyano group itself can act as a radical acceptor in cascade reactions, potentially leading to intramolecular cyclization if a suitable radical is generated elsewhere in the molecule. rsc.org
Sulfonyl Radical Formation and Subsequent Transformations
The formation of the 4-cyano-2-fluorobenzenesulfonyl radical is a more facile and predictable process. Single-electron oxidation of this compound, achieved through chemical oxidants, electrochemistry, or photoredox catalysis, readily yields the corresponding sulfonyl radical. rsc.orgnih.gov
Once formed, sulfonyl radicals are versatile intermediates. nih.gov A primary reaction pathway is their addition to unsaturated C-C bonds. cam.ac.uk For example, the 4-cyano-2-fluorobenzenesulfonyl radical can add to an alkene to form a carbon-centered radical intermediate. This intermediate can then be trapped by another molecule or undergo further transformations, leading to the synthesis of complex sulfones. This reactivity is a cornerstone of modern organosulfur chemistry, allowing for the construction of sulfonyl-containing molecules that are prevalent in pharmaceuticals and materials science. rsc.orgcam.ac.uk
Nucleophilic and Electrophilic Behavior of this compound Derivatives
The chemical behavior of this compound and its derivatives is dictated by the multiple reactive sites within the molecule, allowing for both nucleophilic and electrophilic interactions.
Nucleophilic Behavior: The sulfinate anion is inherently nucleophilic. rsc.orgresearchgate.net The reaction typically occurs through the sulfur atom, which is a soft nucleophile, when reacting with soft electrophiles like alkyl halides. This S-alkylation is a classical and straightforward method for the synthesis of sulfones. researchgate.net Attack through an oxygen atom to form a sulfinic acid ester is also possible, particularly with harder electrophiles. thieme-connect.de
Electrophilic Behavior: While the sulfinate anion itself is nucleophilic, its derivatives can exhibit electrophilic character.
The Aromatic Ring: The benzene (B151609) ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the cyano group (-CN) and the fluorine atom (-F). This deactivation makes the ring resistant to standard electrophilic aromatic substitution (e.g., Friedel-Crafts reactions). savemyexams.comlibretexts.org Conversely, this electron deficiency renders the ring susceptible to nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.com If a suitable leaving group (such as a halogen) were present at a position ortho or para to the activating cyano or sulfinate group, it could be displaced by a strong nucleophile. researchgate.net
The Sulfur Atom: Derivatives such as arenesulfonyl chlorides or arenesulfonates (formed by oxidation and reaction of the sulfinate) are potent electrophiles at the sulfur center. rsc.org These compounds readily react with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters, respectively. rsc.orgkoreascience.kr Theoretical studies have investigated the mechanisms of nucleophilic substitution at the sulfur atom in various sulfinyl derivatives. researchgate.net
Transition Metal-Mediated Reactivity: Insights into Catalytic Cycles
The reactivity of this compound in the presence of transition metals is a subject of significant interest, particularly in the context of cross-coupling reactions where it can serve as a source of the 4-cyano-2-fluorophenylsulfonyl moiety or as a leaving group in desulfinative coupling processes. The electron-withdrawing nature of the cyano and fluoro substituents on the aromatic ring profoundly influences the electronic properties of the sulfinate, thereby affecting its behavior within catalytic cycles mediated by metals such as palladium, nickel, and copper. Mechanistic investigations into related aryl sulfinates provide a framework for understanding the potential reactivity profiles of this specific compound.
Palladium-Catalyzed Desulfinative Cross-Coupling
In palladium-catalyzed cross-coupling reactions, aryl sulfinates can act as coupling partners. The generally accepted mechanism for the desulfinative coupling of an aryl sulfinate with an aryl halide involves a Pd(0)/Pd(II) catalytic cycle. While specific studies on this compound are not extensively documented in publicly available literature, the catalytic cycle can be extrapolated from studies on analogous aryl sulfinates.
The catalytic cycle is proposed to initiate with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the sodium aryl sulfinate. In the case of this compound, the electron-withdrawing cyano and fluoro groups are expected to facilitate this step. Subsequent reductive elimination from the resulting diarylpalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst. A key feature of this process is the extrusion of sulfur dioxide (SO₂). It has been suggested that for electron-poor aryl sulfinates, the extrusion of SO₂ might be more facile.
A proposed catalytic cycle for a palladium-catalyzed desulfinative cross-coupling reaction is outlined below:
Proposed Pd-Catalyzed Desulfinative Cross-Coupling Cycle
Where Ar' = 4-cyano-2-fluorophenyl
Research on other aryl sulfinates has shown that the nature of the ligand (L) on the palladium center and the reaction conditions, such as temperature and the presence of additives, can significantly influence the efficiency of the catalytic cycle.
Nickel-Catalyzed Sulfonylation Reactions
Nickel catalysts have emerged as powerful tools for the formation of C-S bonds. In the context of this compound, nickel catalysis could facilitate the synthesis of aryl sulfones. Mechanistic proposals for nickel-catalyzed sulfonylation of aryl halides often involve a photoredox dual catalytic system.
In a plausible catalytic cycle, a photosensitizer, upon irradiation with visible light, excites to a higher energy state. This excited state can then reduce the sodium aryl sulfinate to generate an aryl sulfonyl radical. Concurrently, a Ni(0) complex undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate. This Ni(II) species can then react with the aryl sulfonyl radical, potentially forming a Ni(III) intermediate, which upon reductive elimination, yields the desired aryl sulfone and regenerates a Ni(I) species that can be further reduced to complete the catalytic cycle. The electron-deficient nature of the 4-cyano-2-fluorophenylsulfonyl radical would likely influence its reactivity in the radical addition step.
| Step | Description | Proposed Intermediates |
| 1. Photosensitizer Excitation | A photocatalyst (PC) absorbs light to form an excited state (PC). | PC -> PC |
| 2. Sulfonyl Radical Generation | The excited photosensitizer reduces the aryl sulfinate to form a sulfonyl radical. | ArSO₂⁻ + PC* -> ArSO₂• + PC⁻ |
| 3. Oxidative Addition | A Ni(0) catalyst reacts with an aryl halide. | Ni(0) + Ar'-X -> Ar'-Ni(II)-X |
| 4. Radical Capture/Oxidative Addition | The Ni(II) intermediate reacts with the sulfonyl radical. | Ar'-Ni(II)-X + ArSO₂• -> Ar'-Ni(III)(SO₂Ar)-X |
| 5. Reductive Elimination | The Ni(III) intermediate eliminates the final product. | Ar'-Ni(III)(SO₂Ar)-X -> Ar'-SO₂Ar + Ni(I)-X |
| 6. Catalyst Regeneration | The Ni(I) species is reduced back to Ni(0) by the reduced photosensitizer. | Ni(I)-X + PC⁻ -> Ni(0) + PC + X⁻ |
Ar = 4-cyano-2-fluorophenyl; Ar' = another aryl group
Copper-Catalyzed Reactions
Copper-catalyzed reactions involving sodium sulfinates are also prevalent, particularly for the synthesis of vinyl and alkenyl sulfones. These reactions are often proposed to proceed through a radical pathway. In a typical copper-catalyzed hydrosulfonylation of an alkyne, a Cu(I) species is thought to coordinate with the alkyne. The sodium aryl sulfinate, in the presence of an oxidant (often air), can be oxidized to form a sulfonyl radical. This radical then adds to the copper-activated alkyne, leading to a vinyl radical intermediate which is subsequently trapped by a hydrogen source or undergoes further reaction to yield the final product.
The reactivity of this compound in such a copper-catalyzed system would be dictated by the ease of formation and the electrophilicity of the 4-cyano-2-fluorophenylsulfonyl radical.
| Step | Description |
| 1. Sulfonyl Radical Formation | Oxidation of the sodium aryl sulfinate to the corresponding sulfonyl radical, often facilitated by a Cu(II) species. |
| 2. Radical Addition | The sulfonyl radical adds to the alkyne to form a vinyl radical intermediate. |
| 3. Hydrogen Atom Abstraction | The vinyl radical abstracts a hydrogen atom from the solvent or another hydrogen source to give the final product. |
| 4. Catalyst Regeneration | The copper catalyst is regenerated in the process. |
While these catalytic cycles provide a general framework, the specific reactivity of this compound will be influenced by its unique electronic and steric properties. Further dedicated mechanistic studies on this particular compound are required to fully elucidate its behavior in transition metal-mediated transformations.
Applications of Sodium 4 Cyano 2 Fluorobenzenesulfinate in Advanced Organic Transformations
C-H Functionalization Strategies Utilizing the Compound
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that streamlines synthetic routes by avoiding pre-functionalization steps. rsc.org Sodium 4-cyano-2-fluorobenzenesulfinate and related arylsulfinates serve as valuable precursors in these transformations, providing access to arylated and sulfonylated products.
Achieving high regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds in a molecule. nih.gov Palladium-catalyzed reactions have shown promise in directing the arylation to specific positions. For instance, the palladium-catalyzed desulfinative C-H arylation of azoles with sodium sulfinates, using an oxidant like Cu(OAc)₂·H₂O, has been successfully demonstrated. nih.gov This method allows for the synthesis of a variety of aryl-substituted azoles in moderate to good yields. nih.gov The reaction conditions are crucial for controlling the selectivity, and computational studies can help in understanding the factors that govern the regioselectivity of such C-H arylation reactions. nih.gov
In the realm of C-H sulfonylation, transient directing groups can be employed to achieve site-selectivity. For example, a dual catalytic system of copper(II) acetate (B1210297) and 2-hydroxynicotinaldehyde (B1277654) can facilitate the transient C(sp²)–H sulfonylation of benzylamines with sulfinate salts. nih.govchemrxiv.org This approach avoids the need for the installation and removal of a directing group, making the synthesis more efficient. nih.gov
Table 1: Examples of Regioselective C-H Functionalization using Sulfinate Reagents
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| C-H Arylation | Azoles | Sodium arylsulfinates | Pd(OAc)₂, Cu(OAc)₂·H₂O | Aryl-substituted azoles | nih.gov |
| C-H Sulfonylation | Benzylamines | Sodium arylsulfinates | Cu(OAc)₂, 2-hydroxynicotinaldehyde, MnO₂ | o-Sulfonylated benzylamines | nih.govchemrxiv.org |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the diversification of complex molecules at a late step in the synthesis. nih.govresearchgate.net This approach can significantly accelerate the generation of new molecular entities with improved properties. nih.govacs.org Sulfinate salts, including this compound, are valuable reagents in LSF due to their ability to introduce sulfonyl groups or serve as arylating agents under mild conditions. chemrxiv.orgacs.org
The conversion of sulfonamides, a common moiety in pharmaceuticals, to sulfinate salts opens up numerous possibilities for LSF. chemrxiv.org These in situ generated sulfinates can then participate in various transformations, including cross-coupling reactions to form biaryl compounds through the loss of SO₂. chemrxiv.org Electrochemical methods have also emerged as a green and efficient platform for LSF, enabling transformations like trifluoromethylation using sulfinate reagents under mild conditions. nih.govacs.org
C-H functionalization reactions can be broadly categorized into directed and undirected approaches. nih.gov Directed C-H activation involves the use of a directing group that coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and thus ensuring high regioselectivity. researchgate.net Common organic functionalities like amides, ketones, and sulfoxides can act as directing groups. researchgate.netyoutube.com For instance, the use of a transient imine directing group in the copper-catalyzed sulfonylation of benzylamines is a prime example of a directed approach. nih.govchemrxiv.org
In contrast, undirected C-H functionalization occurs without a coordinating group and relies on the intrinsic reactivity of the C-H bonds. nih.gov These reactions are generally more challenging to control in terms of selectivity. nih.gov The choice between a directed and an undirected approach often depends on the specific substrate and the desired outcome, with both strategies offering complementary tools for synthetic chemists. nih.gov
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and other arylsulfinates have proven to be effective coupling partners in various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov
The Suzuki-Miyaura reaction, which typically couples aryl halides with boronic acids, is a cornerstone of modern organic synthesis. nih.govcardiff.ac.uk Arylsulfinates have emerged as viable alternatives to boronic acids in Suzuki-Miyaura-type couplings. acs.orgnih.gov These reactions often proceed under palladium catalysis and offer advantages in terms of the stability and accessibility of the sulfinate reagents. nih.govacs.org Similarly, arylsulfinates can participate in Heck- and Sonogashira-type reactions. The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples aryl halides with terminal alkynes. rsc.orgnih.govnih.gov The use of arylsulfinates in these reactions expands the scope of these powerful transformations. researchgate.netresearchgate.net
Table 2: Comparison of Cross-Coupling Reactions with Arylsulfinates
| Reaction Type | Typical Electrophile | Typical Nucleophile | Arylsulfinate Role | Catalyst System |
| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid | Nucleophilic Partner | Palladium/Ligand |
| Heck | Aryl Halide | Alkene | Arylating Agent | Palladium/Base |
| Sonogashira | Aryl Halide | Terminal Alkyne | Arylating Agent | Palladium/Copper |
A key feature of cross-coupling reactions involving arylsulfinates is the extrusion of sulfur dioxide (SO₂), a process known as desulfinative cross-coupling. researchgate.net This reaction class has been well-developed for palladium-catalyzed systems and allows for the formation of biaryl compounds from arylsulfinates and aryl bromides. researchgate.net Mechanistic studies have shown that for carbocyclic sulfinates, transmetalation is often the turnover-limiting step, whereas for certain heterocyclic sulfinates, the loss of SO₂ from a Pd(II) sulfinate complex is rate-limiting. nih.govacs.org
Desulfinative cross-coupling reactions have also been extended to the synthesis of di(hetero)arylmethanes by coupling in situ generated benzyl (B1604629) sulfinates with (hetero)aryl halides. nih.gov This method is advantageous as it is reductant-free and utilizes readily available starting materials. nih.gov The versatility of desulfinative cross-coupling makes it a valuable tool for overcoming challenges encountered in traditional cross-coupling methods like the Suzuki-Miyaura reaction, particularly with pharmaceutically relevant heteroaromatic compounds. acs.org
Ligand Design for Enhanced Reactivity in Sulfinate-Mediated Couplings
The efficacy of transition metal-catalyzed cross-coupling reactions is profoundly dependent on the ligand coordinated to the metal center. In sulfinate-mediated couplings, particularly those involving electron-deficient aryl sulfinates like this compound, ligand choice is critical for overcoming the challenges associated with difficult oxidative addition and reductive elimination steps.
The electron-withdrawing nature of the 4-cyano-2-fluorophenyl moiety makes the sulfinate a competent nucleophile but can complicate the catalytic cycle, especially the final C-S or C-C bond-forming reductive elimination from the metal center. Research into related palladium-catalyzed desulfinative couplings has shown that electron-rich and sterically hindered ligands are often necessary to promote the desired transformation. For instance, bulky phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or biarylphosphines are effective in accelerating reductive elimination and preventing catalyst decomposition. princeton.edu
For nickel-catalyzed couplings, which are also prevalent for C-S bond formation, electron-deficient olefin ligands have been shown to accelerate reductive elimination, a typically challenging step in reactions forming quaternary carbons or involving sterically hindered partners. princeton.edu The design of ligands that can electronically activate the reductive elimination step is a key strategy. Therefore, for couplings involving this compound, a judicious choice of ligand—balancing electron-donating properties to facilitate oxidative addition with the steric or electronic features needed to promote reductive elimination—is essential for achieving high efficiency and selectivity.
Table 1: Representative Ligand Classes for Sulfinate-Mediated Couplings
| Ligand Class | Example Ligand(s) | Metal Catalyst | Key Function |
|---|---|---|---|
| Bulky Alkylphosphines | Tricyclohexylphosphine (PCy₃) | Palladium | Promotes reductive elimination, enhances catalyst stability. |
| Biaryl Phosphines | SPhos, XPhos | Palladium | Facilitates oxidative addition of challenging aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Nickel, Palladium | Strong σ-donors, promote oxidative addition. |
| Electron-Deficient Olefins | Fro-DO | Nickel | Accelerates C-C bond forming reductive elimination. princeton.edu |
Synthesis of Fluorinated and Cyano-Substituted Organic Scaffolds
This compound serves as an excellent precursor for introducing the 4-cyano-2-fluorophenylsulfonyl moiety into organic molecules. This functional group is of significant interest due to the unique physicochemical properties conferred by the fluorine atom and the cyano group, including altered polarity, metabolic stability, and binding capabilities. The resulting aryl sulfones are key structural motifs in medicinal chemistry and materials science. mdpi.comresearchgate.net
The synthesis of these scaffolds typically involves the reaction of the sulfinate salt with an electrophilic partner. Common methods include palladium- or copper-catalyzed cross-coupling reactions with aryl or vinyl halides, as well as radical-mediated additions to unsaturated systems. rsc.orgnih.gov The strong electron-withdrawing groups on the aromatic ring of this compound make it a robust and reactive sulfonylating agent under these conditions.
The diaryl sulfone framework is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.net The incorporation of fluorine and a cyano group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
For example, fluorinated 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated as potent inhibitors of steroid sulfatase, an important target in hormone-dependent cancers. nih.gov Similarly, various fluorinated diphenyl sulfones have been investigated for their potential as anti-infective agents. nih.gov this compound is an ideal building block for the modular synthesis of such compounds, allowing for the late-stage introduction of the fluorinated, cyano-substituted sulfone pharmacophore. A common synthetic route involves the coupling of the sulfinate with a suitable (hetero)aryl halide.
Table 2: Examples of Bioactive Scaffolds Accessible via 4-Cyano-2-fluorophenylsulfonylation
| Target Scaffold | Precursors | Reaction Type | Potential Biological Activity |
|---|---|---|---|
| Substituted Diaryl Sulfones | This compound, Aryl Bromide | Pd-catalyzed Cross-Coupling | Anti-inflammatory, Anticancer researchgate.net |
| Sulfonylated Indoles | This compound, 2-Alkynyl-azidoarene | Photoredox Radical Cascade | Kinase Inhibition |
| Vinyl Sulfones | This compound, Alkyne | Radical Addition | Protease Inhibition |
The same electronic properties that make the 4-cyano-2-fluorophenylsulfonyl group valuable in pharmaceuticals also make it attractive for advanced materials. Polysulfones are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and resistance to chemical and hydrolytic attack. scholasticahq.commdpi.com The introduction of highly polar cyano and fluoro groups into the polymer backbone can significantly modify the material's properties, such as its dielectric constant, solubility, and gas permeability.
These functionalized polymers find applications in gas separation membranes, advanced dielectrics for electronics, and specialty engineering plastics. scholasticahq.comresearchgate.net The synthesis of monomers for these polymers often involves nucleophilic aromatic substitution reactions where a sulfone-activated aryl fluoride (B91410) is displaced. This compound can be used to prepare such monomers, for example, by coupling it to an aromatic structure containing other reactive handles needed for polymerization.
Photochemical and Electrochemical Activations of this compound
Modern synthetic methods increasingly rely on photochemical and electrochemical activation to generate highly reactive species under mild conditions. Sodium sulfinates are excellent precursors for sulfonyl radicals (RSO₂•) through single-electron oxidation. rsc.org This can be achieved using visible-light photoredox catalysis or direct electrochemical oxidation at an anode. rsc.orgresearchgate.net
The resulting 4-cyano-2-fluorophenylsulfonyl radical is an electrophilic radical that can readily participate in a variety of transformations. A key application is its addition to alkenes and alkynes to form C-S bonds, yielding vinyl or alkyl sulfones after a subsequent reaction step. rsc.org This approach avoids the need for transition metal catalysts and often proceeds under ambient temperature and pressure, aligning with the principles of green chemistry. rsc.org
Electrochemical methods offer a reagent-free way to generate these sulfonyl radicals, using electrons as a "traceless" oxidant. researchgate.net The oxidation potential required for the sulfinate will be influenced by the electron-withdrawing substituents, but the process remains highly viable for generating the desired radical intermediate for subsequent synthetic applications.
Table 3: Photochemical and Electrochemical Reactions
| Activation Method | Co-Reactant | Product Type | Key Features |
|---|---|---|---|
| Visible Light Photoredox Catalysis | Alkene/Alkyne | Vinyl/Alkyl Sulfone | Metal-free, mild conditions, high functional group tolerance. rsc.org |
| Direct Electrochemical Oxidation | Alkene/Alkyne | Vinyl/Alkyl Sulfone | Reagent-free oxidation, precise control over reaction. |
| Visible Light Photoredox Catalysis | 2-Alkynyl-azidoarene | 3-Sulfonylindole | Forms complex heterocycles via radical cascade. rsc.org |
Cascade Reactions and Multicomponent Reactions Featuring this compound
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a highly efficient strategy for building molecular complexity. This compound is an excellent component for initiating such cascades, particularly through the generation of its corresponding sulfonyl radical.
One powerful example is the sulfonyl radical-triggered addition to 1,n-enynes. nih.govresearchgate.net The initially formed sulfonyl radical adds to the alkyne, generating a vinyl radical. This intermediate can then undergo an intramolecular cyclization onto the tethered alkene, forming a new ring system and another radical center, which is subsequently quenched to yield a complex, polycyclic sulfone. This strategy allows for the rapid construction of densely functionalized carbocycles and heterocycles. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, also benefit from the reactivity of sulfinates. nih.govua.es For instance, a sulfinate can act as the sulfonylating agent in a reaction involving an amine and an aldehyde, leading directly to sulfonamides. The versatility and stability of this compound make it a reliable component for the design of novel MCRs to access diverse chemical libraries efficiently.
Advanced Analytical and Spectroscopic Techniques for Reaction Pathway Elucidation
In-situ Monitoring of Reactions Involving Sodium 4-cyano-2-fluorobenzenesulfinate
In-situ monitoring techniques are indispensable for capturing the dynamic nature of chemical reactions, providing a continuous stream of data without the need for sample extraction. nih.gov
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. By tracking the changes in vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of products and intermediates in real-time. For instance, in a sulfonylation reaction, the characteristic S=O stretching bands of the sulfinate group (typically in the 1050-1080 cm⁻¹ region) would be observed to decrease in intensity, while new bands corresponding to the formation of a sulfone or other sulfur-containing products would appear. researchgate.netmdpi.com
Illustrative Data Table for a Hypothetical Reaction Monitored by In-situ FTIR:
| Time (minutes) | Wavenumber (cm⁻¹) | Assignment | Absorbance | Inferred Species |
| 0 | 1065 | S=O stretch | 0.85 | This compound |
| 0 | 2230 | C≡N stretch | 0.40 | This compound |
| 15 | 1065 | S=O stretch | 0.42 | This compound |
| 15 | 1150 | SO₂ asymmetric stretch | 0.25 | Reaction Intermediate |
| 15 | 1320 | SO₂ symmetric stretch | 0.23 | Reaction Intermediate |
| 60 | 1065 | S=O stretch | 0.05 | This compound |
| 60 | 1165 | SO₂ asymmetric stretch | 0.78 | Final Product (Sulfone) |
| 60 | 1350 | SO₂ symmetric stretch | 0.75 | Final Product (Sulfone) |
This table is illustrative and demonstrates the type of data that would be generated from an in-situ FTIR experiment.
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for studying reactive intermediates in reactions of this compound. Techniques such as ¹⁹F NMR are particularly useful due to the fluorine atom in the molecule, providing a sensitive probe to monitor changes in the electronic environment of the aromatic ring. Rapid injection NMR or low-temperature NMR experiments can be employed to detect and characterize short-lived intermediates. For example, the formation of a sulfonyl radical intermediate could be inferred from line broadening or changes in chemical shifts of the aromatic protons and the fluorine atom.
Mass Spectrometry Techniques for Mechanistic Interrogation
Mass spectrometry (MS) is instrumental in identifying reaction intermediates and products, thereby providing key insights into the reaction mechanism. Techniques such as Electrospray Ionization (ESI-MS) can be used to detect ionic intermediates directly from the reaction mixture. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the evolution of species over time. For instance, in a coupling reaction, ESI-MS could be used to identify key catalytic intermediates or short-lived adducts. High-resolution mass spectrometry (HRMS) would then provide exact mass measurements to confirm the elemental composition of these species. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Many reactions involving sulfinates are known to proceed through radical pathways. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing radical species. In reactions where this compound is suspected to form a sulfonyl radical (ArSO₂•), EPR spectroscopy can provide conclusive evidence. Spin trapping experiments, where a spin trap molecule reacts with the transient radical to form a more stable radical adduct, are often employed. nih.govrsc.org The resulting EPR spectrum provides information about the structure of the trapped radical. researchgate.netnih.gov
Illustrative EPR Data for a Spin Trapping Experiment:
| Spin Trap | Radical Adduct | g-value | Hyperfine Coupling Constants (Gauss) | Inferred Radical |
| DMPO | DMPO-SO₂-Ar | 2.0058 | aN = 13.5, aH = 9.8 | 4-cyano-2-fluorobenzenesulfonyl radical |
| PBN | PBN-SO₂-Ar | 2.0061 | aN = 14.2, aH = 2.1 | 4-cyano-2-fluorobenzenesulfonyl radical |
This table is illustrative and shows typical data obtained from an EPR spin trapping experiment. Ar represents the 4-cyano-2-fluorophenyl group.
X-ray Crystallography of Reaction Products or Co-crystals (excluding basic identification data)
While X-ray crystallography is primarily used for the structural elucidation of stable compounds, it can provide invaluable information about reaction pathways by determining the precise three-dimensional structure of reaction products. nih.govresearchgate.netnih.govsdu.dk Analysis of the crystal structure of a product derived from this compound can confirm the outcome of a reaction and reveal details about stereochemistry and intermolecular interactions. In some cases, it may be possible to crystallize a stable intermediate or a co-crystal of the reactant with another species, offering a snapshot of a pre-reaction state or a key intermediate complex. The detailed analysis of bond lengths, bond angles, and torsion angles in the crystal structure can provide insights into the electronic effects of the cyano and fluoro substituents on the geometry of the final product. researchgate.net
Computational and Theoretical Studies of Sodium 4 Cyano 2 Fluorobenzenesulfinate Chemistry
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of reactions involving sulfinate compounds. For a hypothetical reaction involving Sodium 4-cyano-2-fluorobenzenesulfinate, DFT calculations can be employed to map out the complete reaction energy profile.
This process involves calculating the energies of reactants, products, transition states, and any intermediates. The energy differences between these species provide crucial thermodynamic and kinetic information. For instance, in a palladium-catalyzed cross-coupling reaction, a common application for aryl sulfinates, DFT can elucidate the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. acs.orgox.ac.uk The reaction energy profile helps in identifying the rate-determining step and understanding how substituents, like the cyano and fluoro groups on the benzene (B151609) ring, influence the reaction rate and outcome.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Cross-Coupling Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Aryl Halide + Pd(0) Catalyst | 0.0 |
| TS1 | Oxidative Addition Transition State | +15.2 |
| Intermediate 1 | Oxidative Addition Complex | -5.4 |
| TS2 | Transmetalation Transition State | +21.5 |
| Intermediate 2 | Post-Transmetalation Complex | -10.1 |
| TS3 | Reductive Elimination Transition State | +18.9 |
| Products | Biaryl Product + Sodium Halide + SO₂ + Pd(0) Catalyst | -25.7 |
Note: This data is illustrative and intended to represent typical outputs of DFT calculations for such a reaction.
These calculations are typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. rsc.orgresearchgate.net The choice of functional and basis set is critical for obtaining accurate results.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is often used for static systems or single reaction steps, MD simulations provide insights into the dynamic behavior of molecules over time, such as solvation effects and intermolecular interactions.
For this compound, MD simulations could be used to study its behavior in a solvent, providing information on its solvation shell and how it interacts with solvent molecules. This is particularly important for understanding reaction kinetics, as solvent can play a significant role in stabilizing or destabilizing reactants, intermediates, and transition states.
Furthermore, MD simulations can model the interaction of the sulfinate with other species in a reaction mixture, such as a catalyst or another reactant. By simulating the system at a molecular level, researchers can observe how the molecules approach each other, the preferred orientations for reaction, and the role of non-covalent interactions in forming pre-reaction complexes. These simulations rely on force fields to describe the potential energy of the system as a function of the atomic coordinates.
Table 2: Illustrative Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Description |
| System | One molecule of 4-cyano-2-fluorobenzenesulfinate anion, one sodium ion, and ~2000 water molecules |
| Force Field | General Amber Force Field (GAFF) for the sulfinate; TIP3P for water |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table outlines typical starting conditions for a molecular dynamics simulation.
Quantitative Structure-Reactivity Relationship (QSAR) Analysis for Substituted Benzenesulfinates
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a quantitative manner. ijnrd.orgnih.gov For a series of substituted benzenesulfinates, including this compound, a QSAR study could be conducted to understand how different substituents affect their performance in a particular reaction.
The first step in a QSAR analysis is to define a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., Hammett constants, calculated dipole moments), steric (e.g., Taft steric parameters, molecular volume), or lipophilic (e.g., logP). srmist.edu.in The reactivity of each compound, such as the reaction rate or yield, is then measured experimentally. Finally, a mathematical model is developed to correlate the descriptors with the observed reactivity.
For substituted benzenesulfinates, a QSAR model could take the form of a multiple linear regression equation:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃π
where log(k) is the logarithm of the reaction rate constant, σ is the Hammett constant representing electronic effects, Eₛ is the Taft steric parameter, and π is the Hansch lipophilicity parameter. The coefficients c₁, c₂, and c₃ indicate the relative importance of each effect. Such an analysis would quantify the impact of the electron-withdrawing cyano group and the electronegative fluoro group of this compound on its reactivity compared to other substituted analogues.
Table 3: Hypothetical Data for a QSAR Analysis of Substituted Sodium Benzenesulfinates
| Substituent (para) | Hammett Constant (σp) | Taft Steric Parameter (Es) | log(k) |
| -H | 0.00 | 0.00 | -4.50 |
| -CH₃ | -0.17 | -1.24 | -4.25 |
| -Cl | 0.23 | -0.97 | -4.80 |
| -NO₂ | 0.78 | -2.52 | -5.50 |
| -CN | 0.66 | -0.51 | -5.35 |
Note: This table presents hypothetical data to illustrate the inputs for a QSAR study. The values for the 4-cyano substituent are included for context within a series.
Elucidation of Transition States and Intermediates via Computational Methods
A key strength of computational chemistry is its ability to characterize transient species like transition states and intermediates that are often too short-lived to be observed experimentally. For reactions involving this compound, computational methods, particularly DFT, are invaluable for elucidating the precise geometry and electronic structure of these species. rsc.org
For example, in palladium-catalyzed reactions, computational studies have identified and characterized key intermediates such as chelated Pd(II) sulfinate complexes. acs.orgox.ac.uk By calculating the vibrational frequencies of a computationally optimized structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Emerging Research Frontiers and Future Prospects for Sodium 4 Cyano 2 Fluorobenzenesulfinate
Novel Catalytic Systems and Promoters for Sodium 4-cyano-2-fluorobenzenesulfinate Transformations
The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area is focused on catalysts that can facilitate transformations such as C-S and N-S bond formation under mild conditions with high functional group tolerance.
Palladium-catalyzed cross-coupling reactions have shown considerable promise for the transformation of aryl sulfinates. These methods are particularly advantageous for substrates bearing electron-withdrawing groups. nih.govacs.org For instance, palladium complexes with specialized phosphine (B1218219) ligands could be employed for the sulfinylation of organoboron compounds or the synthesis of sulfinamides from aryl halides using this compound as the sulfur source. nih.govnih.govacs.org The choice of ligand is crucial for the efficiency of these transformations, with bulky, electron-rich phosphines often favoring the desired reactivity.
Beyond palladium, other transition metals are being explored for their catalytic activity. The use of scandium triflate (Sc(OTf)₃) has been shown to catalyze the sulfonylation of N-(organothio)succinimides with sodium sulfinates, a reaction that is accelerated in ionic liquids. nih.gov This suggests a potential avenue for the application of Lewis acid catalysis in transformations involving this compound.
Furthermore, the development of promoters that can enhance the reactivity of the sulfinate is an active area of research. These can include additives that facilitate the solubility of the sulfinate salt or activate it towards nucleophilic or electrophilic attack.
| Catalytic System | Catalyst/Promoter | Potential Transformation | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(dba)₂ with XPhos ligand | Synthesis of aryl sulfoxides from organoborons | High functional group tolerance, applicable to electron-deficient systems. nih.govacs.org |
| Palladium-Catalyzed Amination | SPhos Pd G3 | Synthesis of sulfinamides from aryl halides | Mild reaction conditions, avoids pre-formation of organometallic reagents. nih.govacs.org |
| Lewis Acid Catalysis | Scandium triflate (Sc(OTf)₃) | Sulfonylation of N-(organothio)succinimides | Enhanced reaction rates in ionic liquids. nih.gov |
| Organocatalysis | Pentanidium salts | Asymmetric condensation with alcohols | Potential for synthesis of chiral sulfinate esters. |
Flow Chemistry Applications and Continuous Synthesis Methodologies
Flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to reactions involving this compound could lead to more efficient and sustainable synthetic processes.
Continuous synthesis methodologies are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents or intermediates. For instance, the synthesis of sulfonyl fluorides, which are valuable motifs in drug discovery, can be achieved through flow chemistry. researchgate.netnih.gov A potential application for this compound would be its conversion to the corresponding sulfonyl fluoride (B91410) in a continuous flow reactor, possibly through an electrochemical process or by reaction with a suitable fluorinating agent.
Microfluidic reactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netarxiv.org This level of control can be beneficial for optimizing reactions involving this compound, potentially leading to higher yields and selectivities. For example, a droplet-based microfluidic system could be designed to screen various catalysts and reaction conditions for a particular transformation in a high-throughput manner. nih.gov
| Flow Chemistry Application | Methodology | Potential Product | Advantages |
|---|---|---|---|
| Sulfonyl Fluoride Synthesis | Electrochemical oxidation in a flow cell with a fluoride source | 4-cyano-2-fluorobenzenesulfonyl fluoride | Avoids hazardous reagents, rapid reaction times. researchgate.net |
| Sulfone Synthesis | Continuous stirred-tank reactor (CSTR) for reaction with an alkylating agent | Aryl-alkyl sulfones | Improved process control and safety. |
| High-Throughput Screening | Droplet-based microfluidics | Library of derivatives | Rapid optimization of reaction conditions. nih.gov |
Asymmetric Synthesis Utilizing Chiral Counterparts or Auxiliaries
The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical and agrochemical industries. Chiral sulfoxides, for example, are valuable intermediates and can act as chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.net The development of asymmetric transformations of this compound is a key research frontier.
One established approach to chiral sulfoxides is the reaction of a sulfinate with a chiral alcohol, followed by displacement with an organometallic reagent. The use of chiral auxiliaries, such as chiral amino alcohols, can direct the stereochemical outcome of the reaction. wiley-vch.de Another strategy involves the use of chiral catalysts to control the stereoselectivity of the transformation. For example, organocatalysts like pentanidium have been used for the asymmetric condensation of sulfinates with alcohols to produce chiral sulfinate esters, although sulfinates with strong electron-withdrawing groups have shown moderate success. mdpi.com
The direct catalytic asymmetric synthesis of sulfoxides from sulfinates is a more atom-economical approach. This could potentially be achieved through transition-metal catalysis with chiral ligands. nih.gov For instance, a palladium catalyst bearing a chiral phosphine ligand could catalyze the asymmetric coupling of this compound with an organoboron reagent to yield a chiral diaryl sulfoxide.
| Asymmetric Synthesis Approach | Chiral Source | Target Chiral Molecule | Key Principle |
|---|---|---|---|
| Diastereoselective Esterification | Chiral alcohol (e.g., menthol) | Chiral sulfinate ester | Separation of diastereomers followed by nucleophilic substitution. wiley-vch.de |
| Organocatalytic Condensation | Chiral pentanidium catalyst | Enantioenriched sulfinate ester | Asymmetric induction by a chiral catalyst. mdpi.com |
| Transition-Metal Catalysis | Chiral phosphine ligand with a metal catalyst (e.g., Pd) | Chiral aryl sulfoxide | Enantioselective cross-coupling reaction. nih.gov |
Integration of this compound in Drug Discovery and Agrochemical Synthesis (focus on synthetic methodology)
The 4-cyano-2-fluorophenylsulfonyl moiety is a potential pharmacophore or a key structural element in various bioactive molecules due to the electronic properties conferred by the cyano and fluoro substituents. This compound serves as a direct precursor to this moiety, making it a valuable reagent in medicinal and agrochemical research.
In drug discovery, this compound can be used in the synthesis of kinase inhibitors, which are a major class of therapeutic agents. mdpi.comscispace.commdpi.comnih.govnih.gov For instance, the sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the active site of a protein kinase. The synthesis of such inhibitors could involve the reaction of this compound with a suitable electrophile to form a sulfone, or its conversion to a sulfonyl chloride followed by reaction with an amine to form a sulfonamide.
In agrochemical synthesis, the unique substitution pattern of the aromatic ring could lead to the development of novel fungicides or herbicides. researchgate.net The synthetic methodologies to access these compounds would likely involve the formation of sulfones or sulfonamides, which are common functional groups in agrochemicals. scispace.com Palladium-catalyzed desulfinylative cross-coupling reactions using sulfinates as nucleophilic partners represent a powerful method for constructing complex molecular architectures relevant to both pharmaceuticals and agrochemicals.
| Bioactive Scaffold | Potential Application | Synthetic Methodology from this compound |
|---|---|---|
| Aryl Sulfonamides | Kinase Inhibitors | Conversion to 4-cyano-2-fluorobenzenesulfonyl chloride followed by amination. |
| Diaryl Sulfones | Antiviral/Antifungal Agents | Palladium-catalyzed cross-coupling with aryl halides. scispace.com |
| β-Keto Sulfones | Synthetic Intermediates | Reaction with α-haloketones or via radical addition to enol ethers. nih.gov |
Sustainable and Eco-friendly Methodologies for Reactions Involving the Compound
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Applying these principles to reactions involving this compound can lead to more sustainable chemical processes.
One key area of focus is the use of environmentally benign solvents. Water is an ideal green solvent, and developing aqueous reaction conditions for transformations of this compound would be a significant advancement. Alternatively, ionic liquids (ILs) are being explored as recyclable reaction media. frontiersin.orgnih.govresearchgate.net Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. For example, the scandium-triflate-catalyzed sulfonylation of N-(organothio)succinimides with sodium sulfinates proceeds efficiently in an ionic liquid, which can be recovered and reused. nih.gov
Biocatalysis offers another powerful approach to sustainable chemistry. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. researchgate.net The potential for using enzymes, such as oxidoreductases, for the stereoselective oxidation of sulfides derived from this compound to chiral sulfoxides is an exciting prospect.
Furthermore, photocatalysis and electrochemistry represent energy-efficient methods for promoting chemical reactions. rsc.org Visible-light photocatalysis could be employed for radical-mediated transformations of the sulfinate, while electrosynthesis could provide a clean method for its conversion to other functional groups, such as sulfonyl fluorides. researchgate.net
| Sustainable Approach | Methodology | Potential Benefits |
|---|---|---|
| Green Solvents | Performing reactions in water or recyclable ionic liquids. frontiersin.orgnih.govresearchgate.net | Reduced use of volatile organic compounds, potential for catalyst recycling. |
| Biocatalysis | Enzymatic transformations (e.g., asymmetric oxidation). researchgate.net | High selectivity, mild reaction conditions, aqueous media. |
| Photocatalysis | Visible-light-mediated radical reactions. rsc.org | Use of a renewable energy source, mild conditions. |
| Electrochemistry | Electrosynthesis of derivatives in a flow cell. researchgate.net | Reduced use of chemical oxidants/reductants, high efficiency. |
Q & A
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) in airtight containers at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use FT-IR to monitor sulfinate group integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?
- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic) under standardized conditions (e.g., 25°C, 0.1 M concentration) can isolate solvent effects. Pair kinetic studies with computational solvation models (e.g., COSMO-RS) to correlate reactivity with solvent polarity and hydrogen-bonding capacity .
Q. What mechanistic insights explain the compound’s selectivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Use isotopic labeling (, ) to track sulfinate group participation. Kinetic isotope effects (KIE) and Hammett plots reveal whether the cyano or fluorine group directs electrophilic attack. Compare transition-state geometries via DFT to validate steric/electronic contributions .
Q. How can mixed-method approaches improve the design of catalytic systems using this compound?
- Methodological Answer : Integrate high-throughput screening (quantitative) with in-situ Raman spectroscopy (qualitative) to map catalytic cycles. Design a fractional factorial experiment (e.g., varying catalyst loading, temperature, and solvent) to identify synergistic variables. Use multivariate analysis (PCA or PLS) to reduce data complexity .
Data-Driven Research Challenges
Q. How should researchers address discrepancies between computational predictions and experimental results for sulfinate group reactivity?
- Methodological Answer : Reassess computational parameters (basis sets, solvation models) to align with experimental conditions. Validate with benchmark datasets (e.g., sulfinate pKa values). Cross-reference with XPS or EXAFS to confirm electronic environments .
Q. What strategies optimize the compound’s use in multi-step syntheses of fluorinated pharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
